molecular formula C18H27ClN2Si B12887641 7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine CAS No. 56849-29-7

7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine

Cat. No.: B12887641
CAS No.: 56849-29-7
M. Wt: 335.0 g/mol
InChI Key: LTSYFDDZTLWOJJ-UHFFFAOYSA-N
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Description

7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain lengths . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom at the 7-position is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium carbonate in ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Quinacrine: Used for its antiprotozoal and anticancer properties.

Uniqueness

7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine is unique due to the presence of the triethylsilyl group, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties .

Properties

CAS No.

56849-29-7

Molecular Formula

C18H27ClN2Si

Molecular Weight

335.0 g/mol

IUPAC Name

7-chloro-N-(3-triethylsilylpropyl)quinolin-4-amine

InChI

InChI=1S/C18H27ClN2Si/c1-4-22(5-2,6-3)13-7-11-20-17-10-12-21-18-14-15(19)8-9-16(17)18/h8-10,12,14H,4-7,11,13H2,1-3H3,(H,20,21)

InChI Key

LTSYFDDZTLWOJJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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